(R)-4-Methyl Ketoprofen-d3

Description

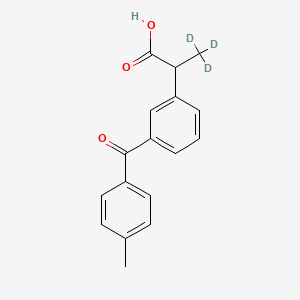

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

3,3,3-trideuterio-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |

InChI |

InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3 |

InChI Key |

PXERNXYPPAUBJI-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Methyl Ketoprofen D3 and Analogues

Strategies for Deuterium (B1214612) Incorporation at the α-Methyl Position

The introduction of a stable isotopic label, specifically deuterium (d3), at the α-methyl position of (R)-ketoprofen requires specialized synthetic strategies. These methods focus on the efficient and specific replacement of hydrogen atoms with deuterium on the precursor molecule.

The synthesis of the ketoprofen (B1673614) scaffold can be achieved through various routes. One common approach involves a Friedel-Crafts acylation followed by subsequent reactions to build the propionic acid side chain ynu.edu.cnresearchgate.net. For instance, a synthesis can start from 3-iodobenzoic acid, which undergoes Friedel-Crafts acylation with benzene, followed by a coupling reaction with diethyl malonate, methylation, decarboxylation, and hydrolysis to yield ketoprofen ynu.edu.cn. Another method starts from 3-cyanomethyl-benzoic acid, proceeding through Friedel-Crafts acylation, α-monomethylation, and hydrolysis researchgate.net.

Once a suitable precursor containing the α-methyl group is synthesized, deuterium can be incorporated. A common strategy for deuterating positions alpha to a carbonyl group is through a base-catalyzed hydrogen-isotope exchange process. This involves treating the precursor with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base. The base facilitates the formation of an enolate intermediate, which is then quenched by the deuterated solvent, replacing the α-protons with deuterium. Repeating this process allows for high levels of deuterium incorporation. Photocatalysis and electrochemistry are also emerging as powerful methods for deuteration, particularly for creating per-deuterated methyl groups nih.gov.

Achieving the specific (R)-enantiomer of the deuterated compound can be accomplished through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution: A racemic mixture of deuterated ketoprofen can be synthesized and then separated into its constituent enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for this purpose. This method has been successfully used to separate epimers of ketoprofen-peptide conjugates, demonstrating its utility in resolving chiral forms of ketoprofen derivatives researchgate.net. Another approach involves pre-column derivatization with a chiral reagent, such as (S)-(-)-α-(1-naphthyl)ethylamine (S-NEA), to form diastereomers that can be separated on a standard reversed-phase HPLC column nih.gov.

Asymmetric Synthesis: A more elegant approach is to directly synthesize the desired (R)-enantiomer. Asymmetric hydrogenation is a key technology for this. For example, an α,β-unsaturated acid precursor, α-(3-benzoylphenyl)acrylic acid, can be hydrogenated using a chiral catalyst. While research has shown the use of a Ruthenium-(S)-BINAP catalyst to produce (S)-Ketoprofen with high optical yield, employing the corresponding (R)-BINAP catalyst would predictably yield the (R)-enantiomer scielo.br. If this hydrogenation is performed using deuterium gas (D₂) instead of hydrogen gas (H₂) on an appropriate substrate, or if the precursor already contains the deuterated methyl group, the desired (R)-4-Methyl Ketoprofen-d3 can be obtained directly with high enantiomeric purity.

Confirming the successful incorporation of deuterium and quantifying the isotopic purity are essential final steps. This is typically achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound. Successful incorporation of three deuterium atoms in place of three hydrogen atoms results in a molecular weight increase of approximately 3 atomic mass units. Gas chromatography/mass spectrometry (GC/MS) is a highly sensitive method that has been developed for the quantitative measurement of stable isotope-labeled ketoprofen nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the absence of the proton signal for the α-methyl group, indicating successful deuteration. Conversely, ²H (deuterium) NMR spectroscopy will show a signal corresponding to the deuterated methyl group, confirming the location of the isotopic label.

The combination of these techniques allows for precise determination of the isotopic enrichment, which is the percentage of molecules in the sample that contain the desired number of deuterium atoms.

Derivatization and Analog Development for Research Probes

This compound can be chemically modified to create specialized analogs for use as research probes. The carboxylic acid functional group is the primary site for such derivatization.

The carboxylic acid moiety of ketoprofen can be readily converted into esters and amides to alter its physicochemical properties or to attach it to other molecules.

Esterification: Ketoprofen can be esterified by reacting it with various alcohols in the presence of a coupling agent. The dicyclohexylcarbodiimide (DCC) coupling method is commonly used for this purpose nih.gov. Ester prodrugs of ketoprofen have been synthesized with antioxidants like menthol (B31143) and thymol, which tend to be more lipophilic than the parent drug nih.gov. Another study synthesized ketoprofen 1,4-sorbitan ester using DCC and 4-dimethylaminopyridine (DMAP) as coupling agents, achieving a 93% yield mdpi.com.

Amidation: Similar to esterification, amidation involves coupling the carboxylic acid group with an amine. This has been shown to enhance selectivity for certain enzymes researchgate.net. For example, ketoprofen has been conjugated with 2-Amino-5-Methyl-1,3,4-thiadiazole using DCC as the coupling agent researchgate.net. This process forms a stable amide bond, creating a novel derivative for further study.

| Derivative Type | Reagent(s) | Coupling Method | Purpose |

| Ester | Menthol, Thymol, Eugenol | Dicyclohexylcarbodiimide (DCC) | Create more lipophilic prodrugs with antioxidant moieties nih.gov. |

| Ester | 1,4-Sorbitan | DCC, 4-Dimethylaminopyridine (DMAP) | Develop novel drug delivery systems with sugar alcohol carriers mdpi.com. |

| Amide | 2-Amino-5-Methyl-1,3,4-thiadiazole | Dicyclohexylcarbodiimide (DCC) | Synthesize derivatives with potentially improved enzyme selectivity researchgate.net. |

| Amide | Peptide sequences (e.g., VEVE) | Solid Phase Peptide Synthesis (SPPS) | Create self-assembling prodrugs for sustained release researchgate.net. |

For highly specific research applications, this compound can be conjugated to larger carrier molecules to direct its delivery or to study its interaction with specific biological systems.

Peptide Conjugates: Ketoprofen has been conjugated to peptide sequences like Arginine-Glycine-Aspartic acid (RGD) and Asparagine-Glycine-Arginine (NGR). nih.govnih.gov These peptides are known to target specific receptors, such as integrins and aminopeptidase N, which are often overexpressed in cancer cells, thereby enabling targeted delivery of the drug for research into cancer therapy nih.govnih.gov.

Dendrimeric Conjugates: Dendrimers are highly branched, well-defined macromolecules that can serve as drug carriers. Ketoprofen has been covalently attached to peptide dendrimers to enhance its solubility and modify its delivery properties nih.gov. Studies have also investigated the use of polyamidoamine (PAMAM) dendrimers as carriers to achieve sustained release and improve the solubility of ketoprofen ecnu.edu.cnecnu.edu.cnnih.gov. Research on the skin permeation of these conjugates has provided quantitative data on their delivery efficiency.

| Dendrimer-Ketoprofen Conjugate | Permeation after 6h with Iontophoresis (μg/cm²) | Permeation after 24h Passive Diffusion (μg/cm²) |

| Ketoprofen (unconjugated) | 96.60 ± 5.12 | 68.06 ± 3.62 |

| Conjugate D1 | 50.91 ± 2.98 | 6.45 ± 0.40 |

| Conjugate D2 | 711.49 ± 39.14 | 49.62 ± 2.92 |

| Conjugate D3 | 89.50 ± 4.99 | 2.21 ± 0.19 |

| Conjugate D4 | 341.23 ± 16.43 | 19.20 ± 0.89 |

| (Data sourced from a study on peptide dendrimer-conjugates for skin delivery nih.gov) |

This research demonstrates that conjugating ketoprofen to dendrimers can significantly alter its transport across biological membranes, a key consideration in the design of targeted research probes nih.gov.

Characterization of Synthesized Compounds

The definitive identification and purity assessment of synthesized compounds such as this compound are crucial steps in chemical research and development. This involves the application of sophisticated analytical techniques to confirm the molecular structure and quantify any potential impurities.

Advanced Spectroscopic Methods (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of newly synthesized molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are routinely used to map the carbon-hydrogen framework. For a compound like this compound, NMR would be used to confirm the presence and connectivity of all key functional groups. The deuterium labeling (d3) on the methyl group would result in a distinct signal pattern in both proton and carbon spectra compared to its non-deuterated analogue.

Analysis of the ¹H and ¹³C NMR spectra would confirm the successful synthesis of the target molecule by identifying signals corresponding to the aromatic protons, the specific stereocenter, the additional 4-methyl group, and the carbonyl carbons. nih.govmdpi.com The spectra of related ketoprofen compounds have been well-documented, providing a strong basis for comparison. mdpi.comnih.gov

Illustrative Spectroscopic Data for Ketoprofen Analogues Table 1: Exemplary NMR and Mass Spectrometry Data for Ketoprofen-Related Structures Note: This table presents typical data for ketoprofen and its derivatives to illustrate the characterization process. Actual values for this compound would require experimental measurement.

| Technique | Parameter | Expected Observation for a Ketoprofen Analogue | Reference |

| ¹H NMR | Chemical Shift (δ) | Signals in the aromatic region (approx. 7.4-7.8 ppm), a quartet for the α-proton, and a doublet for the α-methyl group. | nih.govmdpi.com |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyl carbons (ketone and carboxylic acid), multiple signals for aromatic carbons, and signals for aliphatic carbons. | nih.govmdpi.com |

| Mass Spec. | Molecular Ion Peak [M+H]⁺ | A peak corresponding to the protonated molecule's mass-to-charge ratio (m/z). For Ketoprofen (C₁₆H₁₄O₃), the molecular weight is ~254.28 g/mol . | |

| Mass Spec. | Fragmentation Pattern | Characteristic fragment ions, such as the loss of the carboxylic acid group and cleavage at the benzoyl group. A peak at m/z 105 (C₇H₅O⁺) is a common fragment. | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain further structural insights through fragmentation analysis. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition (C₁₇H₁₃D₃O₃). The observed molecular ion peak must match the calculated theoretical mass.

Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation patterns of the parent ion. nih.gov The fragmentation of the ketoprofen structure typically involves characteristic losses, which would be observed and help to verify the integrity of the benzoylphenylpropionic acid core structure in the synthesized analogue. nih.govnih.gov

Chromatographic Purity Assessment (e.g., HPLC, UHPLC)

Chromatographic techniques are essential for determining the purity of a synthesized compound by separating it from any unreacted starting materials, by-products, or other impurities. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common methods used for this purpose in pharmaceutical analysis. uobaghdad.edu.iqresearchgate.net

A validated HPLC or UHPLC method would be developed to assess the purity of this compound. This typically involves using a reverse-phase column (such as a C18 column) with a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727). uobaghdad.edu.iqresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 254 nm or 257 nm. uobaghdad.edu.iqresearchgate.net

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For use as a reference material, purity levels are often required to be very high (e.g., >99%). nih.gov The development of such methods for ketoprofen is well-established, providing a clear framework for analyzing its analogues. sielc.comuobaghdad.edu.iq

Table 2: Typical Chromatographic Conditions for Purity Analysis of Ketoprofen and Analogues Note: These are representative conditions based on published methods for ketoprofen. The method for this compound would need to be specifically developed and optimized.

| Parameter | Typical Condition | Reference |

| Technique | Reverse-Phase HPLC / UHPLC | uobaghdad.edu.iqresearchgate.net |

| Column | C18 (e.g., Zorbax SB-C18) | researchgate.net |

| Mobile Phase | Acetonitrile and water (often with an acid like trifluoroacetic or phosphoric acid) | uobaghdad.edu.iqresearchgate.net |

| Elution | Isocratic or Gradient | nih.govresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min (HPLC) or lower for UHPLC | uobaghdad.edu.iqresearchgate.net |

| Detection | UV at ~257 nm | researchgate.net |

| Column Temp. | Ambient or controlled (e.g., 45°C) | researchgate.net |

Advanced Analytical Research Techniques Utilizing R 4 Methyl Ketoprofen D3

Mass Spectrometry-Based Quantification in Biological Matrices (Non-Human Focus)

Mass spectrometry (MS), particularly when coupled with chromatographic separation, offers unparalleled sensitivity and selectivity for drug analysis. The use of a stable isotope-labeled internal standard like (R)-4-Methyl Ketoprofen-d3 is central to achieving high-quality quantitative data.

The development of robust analytical methods is fundamental for accurate quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for ketoprofen (B1673614) analysis due to its high sensitivity and specificity. uobaghdad.edu.iquobaghdad.edu.iq A typical LC-MS/MS method involves optimizing chromatographic conditions to separate the analyte from matrix components and then fine-tuning mass spectrometer parameters for selective detection.

For ketoprofen, methods often employ reverse-phase columns, such as C18, with mobile phases consisting of acetonitrile (B52724) and acidified water. nih.govcore.ac.uknih.gov Ultra-high performance liquid chromatography (UHPLC) systems are increasingly used to achieve faster analysis times and improved resolution. core.ac.uknih.gov Detection is commonly performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions. core.ac.ukmdpi.com For ketoprofen, a common transition is m/z 253.0 > 209.0. core.ac.uk Method validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effect to ensure the method is reliable for its intended purpose. The limit of detection for modern LC-MS/MS methods can be as low as 0.1 ng/mL. core.ac.uknih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, though it may require derivatization of the carboxylic acid group of ketoprofen. Care must be taken during sample preparation, as studies have shown that the presence of methanol (B129727) during alkaline liquid-liquid extraction can lead to the formation of a ketoprofen methyl ester artifact, which could interfere with analysis. elsevierpure.com

Table 1: Example LC-MS/MS Parameters for Ketoprofen Quantification

| Parameter | Condition | Reference |

| Chromatography | UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) | core.ac.uknih.gov |

| Mobile Phase | Acetonitrile:Methanol:Water (60:20:20, v/v/v) | core.ac.uknih.gov |

| Flow Rate | 0.3 mL/min | core.ac.uknih.gov |

| Ionization Mode | Negative Electrospray Ionization (ESI) | core.ac.uknih.gov |

| MS/MS Transition | m/z 253.00 > 209.00 | core.ac.uk |

| Internal Standard | Ibuprofen (as an example) | core.ac.uknih.gov |

| Linearity Range | 0.5–500 ng/mL | core.ac.uknih.gov |

| Limit of Detection | 0.1 ng/mL | core.ac.uknih.gov |

The ideal internal standard (IS) for mass spectrometry is a stable isotope-labeled version of the analyte. This compound serves this purpose exceptionally well. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and susceptibility to matrix effects. thermofisher.com

The key difference is its mass. The deuterium (B1214612) atoms increase the mass of the molecule without significantly altering its chemical behavior. A mass spectrometer can easily distinguish between the analyte and the deuterated internal standard based on their different mass-to-charge ratios (m/z).

When quantifying ketoprofen, a known amount of this compound is added to each sample at the beginning of the extraction process. Any loss of analyte during sample preparation (e.g., extraction, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's MS signal to the internal standard's MS signal, the method corrects for these variations, leading to highly accurate and precise quantification. mdpi.comthermofisher.com For chiral analysis, using an enantiomerically pure labeled standard like this compound is particularly advantageous for the precise quantification of the corresponding (R)-ketoprofen enantiomer.

Isotope dilution is the analytical strategy that employs these stable isotope-labeled internal standards. It is considered the gold standard for quantitative mass spectrometry because it minimizes errors associated with sample preparation and instrumental variability.

The process involves:

Spiking: A precise amount of this compound (the "spike") is added to the unknown sample containing unlabeled ketoprofen.

Homogenization: The sample is thoroughly mixed to ensure the labeled standard is evenly distributed.

Analysis: The sample is processed and analyzed by LC-MS/MS. The instrument measures the signal intensity for both the native analyte and the labeled internal standard.

Calculation: The concentration of the native analyte is calculated based on the measured intensity ratio and the known amount of the internal standard that was added.

This technique provides high precision and accuracy, making it indispensable for pharmacokinetic and metabolic studies in non-human biological matrices where analyte concentrations can be low and matrix complexity can be high.

Chiral Chromatographic Separations for Enantiomeric Purity and Disposition Studies

Since the enantiomers of chiral drugs can have different pharmacological and toxicological profiles, methods to separate and quantify individual enantiomers are crucial. researchgate.net Chiral chromatography is the primary technique used for this purpose.

The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. nih.gov Numerous CSPs have been successfully developed and applied for the resolution of ketoprofen enantiomers. researchgate.net

These include:

Polysaccharide-Based CSPs: These are the most common type, with derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support. researchgate.netmdpi.com Columns with selectors like 3,5-dimethylphenylcarbamate are widely used. mdpi.com

Protein-Based CSPs: Columns based on proteins such as α-acid glycoprotein (B1211001) (AGP) can offer excellent enantioselectivity for acidic compounds like ketoprofen. researchgate.netnih.gov

Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin, when bonded to silica, act as effective CSPs for separating profens in reversed-phase mode. nih.gov

Pirkle-Type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. researchgate.net

Cyclodextrin-Based CSPs: β-cyclodextrin and its derivatives are also used, though often require normal-phase conditions for ketoprofen separation. researchgate.net

The choice of CSP is critical and depends on the specific analytical requirements, such as the desired mobile phase conditions (normal-phase, reversed-phase, or polar organic). researchgate.netmdpi.com

Table 2: Chiral Stationary Phases (CSPs) for Separation of Ketoprofen Enantiomers

| CSP Type | Chiral Selector Example | Typical Mode | Reference |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Reversed-Phase, Polar Organic | mdpi.com |

| Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal-Phase, Reversed-Phase | researchgate.netmdpi.com |

| Protein | α-acid glycoprotein (AGP) | Reversed-Phase | researchgate.net |

| Macrocyclic Glycopeptide | Vancomycin | Reversed-Phase | nih.gov |

| Pirkle-Type | (S,S)-Whelk-O 1 | Normal-Phase | researchgate.net |

| Cyclodextrin | β-cyclodextrin | Normal-Phase | researchgate.net |

Once a suitable CSP is selected, the chromatographic method is developed by optimizing the mobile phase and other parameters. Both HPLC and UHPLC systems are used for the chiral analysis of ketoprofen. core.ac.ukresearchgate.net

Method development involves adjusting the mobile phase composition, pH, and temperature to achieve baseline resolution of the enantiomers. For polysaccharide columns, mobile phases can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile) and polar organic modes. researchgate.netmdpi.com The addition of a small amount of acid, like acetic or formic acid, is common to suppress the ionization of ketoprofen's carboxylic acid group and improve peak shape. nih.govmdpi.com

Temperature can be a powerful tool for optimizing separation. Interestingly, studies on amylose-based CSPs have shown that temperature changes can not only affect resolution but also lead to a complete reversal of the enantiomer elution order. mdpi.com For example, on a Lux Amylose-2 column, the (R)-enantiomer may elute before the (S)-enantiomer below 40°C, while the order is reversed above this temperature. mdpi.com This highlights the importance of precise temperature control for robust and reproducible chiral separations. The combination of a highly selective CSP with an optimized HPLC or UHPLC method allows for the accurate determination of enantiomeric purity and supports detailed enantioselective disposition and pharmacokinetic studies.

Capillary Electrophoresis for Chiral Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique extensively used for the chiral resolution of profens, including ketoprofen and its derivatives. The principles applied for the separation of ketoprofen enantiomers are directly applicable to this compound. Chiral resolution by CE is typically achieved by adding a chiral selector to the background electrolyte (BGE).

The most common chiral selectors for ketoprofen enantiomers are cyclodextrins (CDs), particularly derivatized β-cyclodextrins. nih.govnih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form transient, diastereomeric inclusion complexes with the enantiomers of the analyte. The differential stability and mobility of these complexes in an electric field enable their separation.

Key parameters that are optimized to achieve baseline separation of the enantiomers include the type and concentration of the chiral selector, the pH and composition of the background electrolyte, temperature, and applied voltage. mdpi.com For instance, heptakis(tri-O-methyl)-β-cyclodextrin has been successfully used as a chiral selector for the enantiomeric resolution of various 2-arylpropionic acids. nih.gov The addition of 75 mM of heptakis(tri-O-methyl)-beta-cyclodextrin to the BGE allows for the quantification of the (R)-(-)-ketoprofen enantiomeric impurity. nih.gov A rapid and stereospecific capillary zone electrophoresis (CZE) method can quantify ketoprofen enantiomers using a BGE consisting of 0.05 M heptakis 2,3,6-tri-O-methyl-beta-cyclodextrin (TMβCD) in a phosphate-triethanolamine buffer. nih.gov

The use of this compound as an internal standard in CE methods would allow for precise quantification of the corresponding unlabeled enantiomer in various samples. The slight mass difference due to deuterium labeling does not significantly affect the complexation with the chiral selector, but it can be definitively distinguished by mass spectrometry if a CE-MS system is employed.

Table 1: Typical Capillary Electrophoresis Conditions for Ketoprofen Enantiomer Resolution

| Parameter | Condition | Source |

|---|---|---|

| Capillary | Fused Silica | nih.gov |

| Background Electrolyte | Phosphate-triethanolamine buffer | nih.gov |

| Chiral Selector | 50-75 mM Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | nih.govnih.govnih.gov |

| Detection Limit | As low as 7.0 x 10⁻⁷ M for R-ketoprofen | nih.gov |

| Quantifiable Impurity | Levels as low as 0.04% of the minor enantiomer | nih.gov |

Spectroscopic Methods in Stereochemical Analysis and Interaction Studies

Spectroscopic techniques are indispensable for the structural elucidation and stereochemical analysis of chiral molecules like this compound.

Nuclear Magnetic Resonance (NMR) for Stereoisomer Differentiation and Dyad Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information about molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure and atomic connectivity of ketoprofen derivatives. mdpi.com While standard NMR spectra of enantiomers are identical, differentiation can be achieved through the use of chiral solvating agents or chiral derivatizing agents, which create a diastereomeric environment leading to distinguishable chemical shifts for the R and S enantiomers.

¹H-NMR spectroscopy has been used to quantify metabolites of ketoprofen after spectral simplification. nih.gov The chemical shifts for racemic ketoprofen in an aqueous solution have been thoroughly assigned based on ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. mdpi.com For this compound, the deuterium labeling on the methyl group of the propionic acid moiety would result in the disappearance of the corresponding proton signal in the ¹H NMR spectrum and a characteristic multiplet in the ¹³C NMR spectrum due to C-D coupling, confirming the site of labeling.

Furthermore, advanced NMR techniques are employed in dyad analysis to study photoinduced processes in chiral systems. In a study involving dyads of (S/R)-ketoprofen covalently linked with (S)-N-methylpyrrolidine, NMR spectral analysis was used to detect products of stereoselective attachment. aip.org The high spectral selectivity of modern NMR allows for the detection of subtle chemical shift differences between diastereomeric forms, such as (R,S)- and (S,S)-dyads, enabling the discrimination of photoreaction products. aip.org This approach is critical for understanding the stereochemical factors that govern molecular interactions and reactions.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Racemic Ketoprofen

| Atom Number (see ref. mdpi.com) | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |

|---|---|---|---|

| CH₃ | 1.49 | 18.2 | mdpi.com |

| CH | 3.79 | 45.4 | mdpi.com |

| Aromatic Protons | 7.39 - 7.78 | 128.3 - 141.4 | mdpi.com |

| C=O (acid) | - | 175.9 | mdpi.com |

| C=O (ketone) | - | 196.3 | mdpi.com |

Note: Data is for the parent compound, racemic ketoprofen, in D₂O. The spectra for this compound would show predictable variations due to the 4-methyl substitution and deuterium labeling.

Polarimetry in Chiral Conversion Studies

Polarimetry is a fundamental technique for studying chiral molecules, based on their ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. (R)-ketoprofen is levorotatory, meaning it rotates polarized light to the left.

This technique is particularly crucial in studying chiral inversion, a metabolic process where one enantiomer is converted into its antipode. nih.gov The R-enantiomers of several 2-arylpropionic acid non-steroidal anti-inflammatory drugs are known to undergo metabolic chiral inversion to their more pharmacologically active S-enantiomers. nih.gov While this inversion is often unidirectional from R to S, bidirectional inversion has also been observed for ketoprofen in certain species. nih.gov

In a chiral conversion study, the optical rotation of a sample containing a pure enantiomer, such as this compound, is monitored over time. A change in the optical rotation indicates that chiral inversion is occurring. For example, if (R)-ketoprofen converts to (S)-ketoprofen, the negative optical rotation will decrease, potentially becoming positive if the conversion is extensive. Polarimetry allows for the calculation of the rate and extent of this inversion. Studies have documented varying degrees of chiral inversion for R-ketoprofen in different species, highlighting the species-dependent nature of the metabolic pathways involved. nih.govconicet.gov.ar

Table 3: Extent of Chiral Inversion of (R)-Ketoprofen in Different Species

| Species | Route of Administration | Percentage of Chiral Inversion (R to S) | Source |

|---|---|---|---|

| Cats | Intravenous | 36.73% | conicet.gov.ar |

| Mice (CD-1) | Intraperitoneal | Substantial and reversible (bidirectional) | nih.gov |

Pharmacokinetic Research in Preclinical Models Utilizing R 4 Methyl Ketoprofen D3

Enantioselective Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Ketoprofen (B1673614) is a chiral nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. nih.gov It exists as two enantiomers, (S)-Ketoprofen and (R)-Ketoprofen. The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the (S)-enantiomer. avma.org However, the (R)-enantiomer is not inert in vivo, as it can undergo unidirectional chiral inversion to the active (S)-form. nih.gov Understanding the enantioselective ADME properties is therefore crucial. Deuterated analogs like (R)-4-Methyl Ketoprofen-d3 serve as essential tools in these investigations. veeprho.com

Preclinical studies in various animal models have been instrumental in characterizing the disposition of ketoprofen's enantiomers. Following administration of racemic ketoprofen or the individual enantiomers, significant differences in their pharmacokinetic profiles are often observed.

In sheep, after intravenous administration of (R)-Ketoprofen, the clearance was found to be more rapid compared to the (S)-enantiomer. researchgate.net The volume of distribution for both enantiomers was low, indicating limited distribution into tissues. researchgate.net A key finding in studies with horses and sheep is the metabolic chiral inversion of (R)-Ketoprofen to the pharmacologically active S(+)-Ketoprofen. avma.orgnih.gov In horses, this unidirectional inversion was clearly demonstrated, meaning that while the (R)-enantiomer acts as a prodrug to the (S)-enantiomer, the reverse does not occur. nih.gov

Studies in calves receiving an intramuscular injection of racemic ketoprofen showed a distinct predominance of the S(+) enantiomer in plasma. nih.gov This was reflected in a significantly greater area under the plasma concentration-time curve (AUC) and a lower apparent clearance for the S(+) enantiomer compared to the R(-) enantiomer, confirming enantioselective pharmacokinetics in this species. nih.gov Similarly, research in camels identified different elimination half-lives and distribution volumes following intravenous administration. nih.gov The rapid clearance and short half-life are common findings across species. nih.govfabad.org.tr

Direct comparative pharmacokinetic studies of this compound against its unlabeled counterpart are primarily designed with the deuterated compound serving as an internal standard for bioanalytical quantification. nih.gov This implies an assumption that the deuterium (B1214612) substitution does not significantly alter the pharmacokinetic behavior. However, the comparison between the unlabeled (R)- and (S)-enantiomers reveals significant stereoselectivity.

In calves, the pharmacokinetic parameters highlight the preferential clearance of the (R)-enantiomer. nih.gov The S(+) enantiomer exhibits a four-fold higher plasma exposure (AUC) and a correspondingly lower clearance rate.

| Parameter | (S)-(+)-Ketoprofen | (R)-(-)-Ketoprofen |

| AUC (μg·h/mL) | 46.92 ± 7.75 | 11.13 ± 2.18 |

| Apparent Clearance (mL/h·kg) | 32.8 ± 5.7 | 139.0 ± 25.1 |

| Apparent Volume of Distribution (mL/kg) | 139 ± 14.7 | 496 ± 139.4 |

This table presents a comparison of pharmacokinetic parameters for ketoprofen enantiomers in calves following intramuscular administration of a racemic mixture. Data sourced from related studies. nih.gov

Metabolic Pathway Elucidation Using Deuterated Tracers (In Vitro and Animal Studies)

Deuterated tracers such as this compound are invaluable for metabolite identification and pathway elucidation. The known mass shift of three daltons allows for the confident identification of drug-related material in complex biological samples using mass spectrometry.

The metabolism of ketoprofen is relatively simple and occurs primarily in the liver. fabad.org.tr The two main metabolic pathways are direct conjugation of the carboxylic acid group with glucuronic acid and aromatic hydroxylation of the benzoyl ring, followed by conjugation. nih.govfabad.org.tr

Glucuronidation: This is the major metabolic route for both ketoprofen enantiomers. The process involves the formation of an acyl glucuronide, which is a water-soluble metabolite readily excreted in the urine. hmdb.canih.gov This conjugation makes the compound significantly more polar, facilitating its elimination from the body. wikipedia.org

Hydroxylation: A minor pathway involves the hydroxylation of the benzoyl phenyl ring, creating hydroxy-ketoprofen metabolites. nih.gov These hydroxylated metabolites are then typically conjugated before excretion. Studies in camels have successfully identified a hydroxylated metabolite of ketoprofen in urine. nih.gov

Using this compound as a tracer in preclinical models would allow researchers to track the formation of these specific metabolites, confirming the metabolic fate of the (R)-enantiomer and quantifying the extent of its conversion through each pathway.

The conjugation of ketoprofen with glucuronic acid is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.netnih.gov In vitro studies using human liver microsomes and recombinant UGT enzymes have identified several isoforms involved in ketoprofen glucuronidation, including UGT1A1, UGT1A9, 2B4, and 2B7. researchgate.net

Research in rat models has pointed to UGT2B1 as a main isoform responsible for the glucuronidation of the drug. nih.gov The stereoselective differences in the pharmacokinetics of (R)- and (S)-Ketoprofen can be attributed, in part, to differential affinities of these UGT isoforms for the two enantiomers. The enzymes responsible for the chiral inversion of (R)- to (S)-Ketoprofen are thought to involve the formation of a coenzyme A (CoA) thioester, a mechanism common to other 2-arylpropionic acid NSAIDs.

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE). This occurs because the carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. nih.gov If the breaking of this bond is the rate-limiting step in a metabolic reaction, the reaction will proceed more slowly for the deuterated compound.

Research on "this compound" in Preclinical Pharmacokinetic Studies Not Found in Available Literature

A comprehensive review of scientific literature and research databases did not yield any specific studies on the use of the chemical compound "this compound" in pharmacokinetic research, specifically focusing on its chiral inversion in preclinical or animal models. The user's request for an article structured around the investigation of (R)- to (S)-Ketoprofen chiral inversion pathways and the influence of deuteration on this process, using this particular deuterated compound, could not be fulfilled due to the absence of relevant research findings.

The search for information was targeted at identifying studies that utilized "this compound" as a tool to explore the metabolic switching of the (R)-enantiomer of ketoprofen to its pharmacologically active (S)-enantiomer. This process, known as chiral inversion, is a significant aspect of the pharmacology of many profen non-steroidal anti-inflammatory drugs (NSAIDs).

While there is a substantial body of research on the chiral inversion of non-deuterated (R)-ketoprofen in various animal species, including rats, dogs, and cattle, no publications were identified that specifically employed the "this compound" isotopologue for such investigations. nih.govconicet.gov.arnih.gov Deuterated compounds are often used in pharmacokinetic research as internal standards for analytical quantification or to probe metabolic pathways. The lack of literature on "this compound" suggests that this specific compound may not have been synthesized or utilized for studies of chiral inversion, or that such research has not been published in the accessible scientific domain.

Consequently, the requested detailed analysis of chiral inversion pathways and the influence of deuteration on these mechanisms, as they pertain to "this compound," cannot be provided. The strict adherence to the user's outline, which is centered solely on this compound, precludes the inclusion of more general information on ketoprofen's chiral inversion, as it would fall outside the specified scope.

Therefore, the generation of an article with the requested sections and subsections, including data tables and detailed research findings specific to "this compound," is not possible based on the currently available scientific evidence.

Mechanistic and Molecular Research Involving R 4 Methyl Ketoprofen D3

Photoinduced Processes and Excited State Dynamics

(R)-Ketoprofen is a potent photosensitizer, a characteristic attributed to its substituted benzophenone (B1666685) chromophore. aip.orgnih.gov Upon absorption of UV radiation, it can form active paramagnetic intermediates and photoproducts capable of interacting with biological substrates. aip.orgnih.gov This reactivity is the foundation for detailed investigations into its photophysical and photochemical properties.

The photoexcitation of ketoprofen (B1673614) initiates a cascade of events that have been studied extensively. In the absence of a reaction partner, the primary photochemical reaction for ketoprofen is decarboxylation. nih.gov However, in the presence of electron or hydrogen donors, bimolecular reactions such as photoreduction can become the dominant pathway. nih.gov

Studies on linked systems, or dyads, where (R)- or (S)-ketoprofen is covalently bound to other molecules like tryptophan (Trp), have been particularly insightful. mdpi.com In such KP-Trp dyads, the quenching of tryptophan's excited states occurs through two main mechanisms: resonance energy transfer (RET) and electron transfer (ET). mdpi.com Interestingly, while enantiomeric dyads like (R,S)- and (S,R)-configurations show identical NMR spectra and efficiency in quenching the Trp singlet excited state via electron transfer, they exhibit significant differences in the rate of fluorescence quenching by the Förster (RET) mechanism. mdpi.com

The environment also plays a crucial role in the photolysis mechanism. In a homogeneous solution, the main pathway for ketoprofen photolysis is a free radical-mediated monomolecular decomposition, forming radical pairs of benzyl (B1604629) and CO2H• radicals. nih.gov In contrast, within a lipid membrane, the reaction shifts towards a bimolecular photoreduction process. nih.gov

Spin chemistry methods, such as Chemically Induced Dynamic Nuclear Polarization (CIDNP) and Chemically Induced Dynamic Electron Polarization (CIDEP), are powerful tools for detecting short-lived paramagnetic intermediates that are otherwise difficult to observe. aip.orgnih.gov These techniques have been instrumental in elucidating the mechanisms of photoinduced reactions of ketoprofen. aip.orgbridge12.com

Upon UV irradiation, ketoprofen is excited to a triplet state. nih.gov In dyad systems with an electron or hydrogen donor, this leads to the formation of paramagnetic intermediates. nih.gov

Biradical Zwitter Ion (BZI): Formed via an electron transfer (ET) process. nih.gov

Neutral Biradical (BR): Formed via a hydrogen transfer (HT) process. nih.gov

CIDNP analysis has confirmed that the major products of ketoprofen photodegradation can be formed through radical pairs involving benzyl, ketyl, and CO2H• or CO2-• free radicals, as well as the solvated electron. bridge12.com These studies provide direct evidence for the radical pathways of ketoprofen photodegradation, including decarboxylation and photoreduction. bridge12.com The use of CIDNP at varying magnetic fields allows for the determination of key parameters like the electronic exchange interaction within the biradical intermediates. nih.gov

Table 1: Paramagnetic Intermediates in Photoinduced Ketoprofen Reactions

| Intermediate Type | Formation Mechanism | Precursor State | Detection Method | Reference |

| Biradical Zwitter Ion (BZI) | Intramolecular Electron Transfer | Excited Triplet State | CIDNP, CIDEP | nih.gov |

| Neutral Biradical (BR) | Intramolecular Hydrogen Transfer | Excited Triplet State | CIDNP, CIDEP | nih.gov |

| Benzyl Radical | Decarboxylation | Excited State | CIDNP | nih.govbridge12.com |

| Ketyl Radical | Photoreduction | Excited State | CIDNP | bridge12.com |

Dyad systems, where ketoprofen is covalently linked to a donor molecule like (S)-N-methylpyrrolidine, serve as excellent models to study intramolecular electron and hydrogen transfer processes. aip.orgnih.gov These processes are believed to simulate the binding of chiral drugs with enzymes and receptors. aip.orgnih.gov

The sequence of events in these dyads is as follows:

Excitation: The ketoprofen (KP) chromophore absorbs UV light and is excited to its triplet state. nih.gov

Transfer Reaction: An intramolecular reaction occurs with the linked donor moiety.

Electron Transfer (ET): Leads to the formation of a biradical zwitter ion (BZI). nih.gov

Hydrogen Transfer (HT): Leads to the formation of a neutral biradical (BR). nih.gov

Product Formation: Both the BZI and BR intermediates can lead to the stereoselective attachment of the donor residue to the carbonyl carbon of ketoprofen. nih.gov

Studies involving ketoprofen and the amino acid tryptophan have also demonstrated efficient photoinduced electron transfer, leading to the formation of short-lived paramagnetic intermediates detected by CIDNP. nih.gov This photoreaction with tryptophan was found to proceed more efficiently than with lipid molecules in a membrane environment. nih.gov

Stereoselective Interactions with Biological Macromolecules (In Vitro Models)

The chirality of (R)-Ketoprofen plays a critical role in its interactions with biological systems, which are themselves chiral. Understanding these stereoselective interactions is crucial for explaining the different biological activities of enantiomers.

The interaction of ketoprofen enantiomers with proteins, particularly serum albumin, has been a subject of detailed investigation. In vitro studies have shown that the acyl glucuronides of (R)- and (S)-ketoprofen exhibit different reactivities and binding mechanisms with human serum albumin (HSA). nih.gov

The glucuronide of the (S)-enantiomer was found to have a maximum yield of adducts twice that of the (R)-enantiomer's glucuronide. nih.gov Furthermore, the binding sites and reaction mechanisms differed significantly:

(R)-Ketoprofen Glucuronide: Binds primarily to site II of HSA. The binding mechanism is likely a nucleophilic attack involving mainly tyrosine and secondarily lysine (B10760008) residues. nih.gov

(S)-Ketoprofen Glucuronide: Binds to site I of HSA. The reaction occurs exclusively with lysine residues, potentially via a Schiff base mechanism. nih.gov

This stereoselective binding at different sites on albumin can impact its function as a transport protein for other drugs and endogenous compounds. nih.gov Molecular docking studies have also been employed to investigate the binding of ketoprofen derivatives to enzymes like cyclooxygenase-2 (COX-2), revealing good binding energies within the receptor's active pocket. researchgate.net

Table 2: Stereoselective Binding of Ketoprofen Glucuronide Diastereoisomers to Human Serum Albumin (HSA)

| Diastereoisomer | Primary Binding Site on HSA | Interacting Amino Acid Residues | Proposed Mechanism | Reference |

| (R)-Ketoprofen Glucuronide | Site II | Tyrosine, Lysine | Nucleophilic Attack | nih.gov |

| (S)-Ketoprofen Glucuronide | Site I | Lysine | Schiff Base Formation | nih.gov |

Molecular modeling and molecular dynamics (MD) simulations provide powerful computational tools to investigate chiral interactions at an atomic level. These methods have been used to study the interaction of (S)-ketoprofen with L- and D-enantiomers of tryptophan within phospholipid membranes. nih.gov

These simulations confirm the efficient penetration of ketoprofen into the lipid bilayer and its binding with tryptophan molecules. nih.gov The results from MD simulations indicate that the stereoselectivity of the ketoprofen-tryptophan interaction also manifests in how these molecules interact with the lipid bilayer itself, which aligns with findings that chiral lipid membranes can discriminate between enantiomers. nih.gov Quantum chemical modeling has also been used to investigate the intramolecular dynamics of ketoprofen, showing that the mobility of its main structural fragments is a key factor in the efficiency of its binding to enzymes. mdpi.com

Effects of Deuteration on Binding Kinetics and Thermodynamics

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) at the 4-methyl position of (R)-ketoprofen introduces subtle yet potentially significant changes to the molecule's physicochemical properties, which can influence its interaction with biological targets, primarily cyclooxygenase (COX) enzymes. Research into the precise binding kinetics and thermodynamics of (R)-4-Methyl Ketoprofen-d3 is not extensively detailed in publicly available literature; however, the effects can be hypothesized based on established principles of deuterium isotope effects.

The primary influence of deuteration stems from the increased mass of deuterium compared to protium. This results in a lower zero-point energy for the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond, making the C-D bond stronger and more stable. This phenomenon is the basis of the kinetic isotope effect (KIE), where the rate of a reaction that involves the cleavage of a C-H bond is slowed upon deuteration. For this compound, if the methyl group were involved in a rate-limiting step of binding or dissociation that required C-H bond activation, a noticeable change in kinetic parameters like the association rate (k_on) or dissociation rate (k_off) would be expected. However, the binding of ketoprofen to the COX active site is understood to be primarily driven by non-covalent interactions, such as salt bridges and hydrophobic interactions.

Beyond the KIE, deuteration can also modulate non-covalent interactions that are crucial for ligand-receptor binding thermodynamics. The shorter and less polarizable C-D bond can lead to minor alterations in molecular volume, shape, and van der Waals interactions. Studies have suggested that protiated compounds may bind more strongly to nonpolar moieties compared to their deuterated counterparts due to differences in hydrophobic interactions humanjournals.com. Given that ketoprofen's binding within the hydrophobic channel of COX enzymes is critical for its inhibitory activity, deuteration of the methyl group could subtly alter the binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A slight weakening of hydrophobic interactions could theoretically lead to a small decrease in binding affinity (higher K_d or K_i).

Without direct experimental data for this compound, the following table presents a conceptual overview of the potential, unquantified effects of deuteration on binding parameters compared to its non-deuterated isotopologue.

| Parameter | Symbol | Potential Effect of Deuteration on Methyl Group | Rationale |

|---|---|---|---|

| Association Rate Constant | kon | Likely minimal change | Binding is primarily diffusion-limited and not dependent on C-H bond cleavage. |

| Dissociation Rate Constant | koff | Potentially slower if dissociation involves C-H bond activation; otherwise minimal change | Dependent on the specific dissociation mechanism from the COX active site. |

| Dissociation Constant | Kd (koff/kon) | Potentially minor increase (lower affinity) | Subtle changes in van der Waals and hydrophobic interactions may slightly destabilize the complex humanjournals.com. |

| Binding Free Energy | ΔG | Potentially slightly less negative | Reflects a potential minor decrease in overall binding affinity. |

| Binding Enthalpy | ΔH | Change is difficult to predict | Depends on the net effect of altered bond vibrations and non-covalent interactions. |

| Binding Entropy | ΔS | Change is difficult to predict | Depends on changes in conformational flexibility and solvent reorganization upon binding. |

Membrane Interactions and Permeation Studies (In Vitro and Ex Vivo)

Penetration of (R)-Ketoprofen-d3 across Biological Membranes (e.g., skin, phospholipid bilayers)

The transdermal delivery of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen is a key area of research to achieve localized therapeutic effects while minimizing systemic exposure. The permeation of a molecule across biological membranes such as the skin is governed by its physicochemical properties, including lipophilicity, molecular weight, and solubility.

While specific permeation studies for this compound are not available, extensive research on its non-deuterated counterpart provides a strong basis for understanding its likely behavior. The primary barrier to percutaneous absorption is the stratum corneum, the outermost layer of the epidermis. Ketoprofen, being a relatively small and lipophilic molecule, can penetrate this barrier via passive diffusion.

The substitution of three hydrogen atoms with deuterium in the methyl group results in a negligible change in molecular weight and a very subtle alteration of lipophilicity. Therefore, it is hypothesized that the passive diffusion and permeation characteristics of this compound would be nearly identical to those of (R)-Ketoprofen. The fundamental mechanisms of partitioning into and diffusing across the lipid-rich stratum corneum would remain unchanged.

Ex vivo permeation studies using human or animal skin in Franz diffusion cells are the standard for evaluating transdermal delivery. These studies measure key parameters such as the steady-state flux (J_ss), permeability coefficient (K_p), and cumulative amount of drug permeated over time. The data below, derived from studies on non-deuterated ketoprofen, serves as a reference for the expected permeation profile.

| Formulation/Vehicle | Membrane | Key Finding | Reference |

|---|---|---|---|

| Ketoprofen Gel | Human Skin | The rate of penetration through isolated skin was approximately 0.2 µg/cm²/h. | nih.gov |

| Ethosomal Formulation | Human Skin | Ethosomes showed improved drug permeation and higher transdermal flux compared to a hydroethanolic solution. | nih.gov |

| Nanoemulsion-based Gel | Human Cadaver Skin | Nanogel formulation showed a significantly higher flux (50.12 ± 5.12 µg/cm²/h) compared to conventional gel. | isciii.es |

| Transdermal Patch (EC:PVP Matrix) | Shed Snake Skin | A patch with a 1:3 ratio of Ethylcellulose to Polyvinylpyrrolidone showed the highest permeation (93.66% in 12h). | researchgate.net |

| Pentravan® Transdermal Vehicle | Human Skin | Showed significantly higher penetration of ketoprofen compared to commercial gel preparations. Flux was further increased with enhancers. | frontiersin.org |

Formulation Strategies for Enhanced Delivery in Research Models

To overcome the barrier function of the skin and improve the bioavailability of topical agents in research settings, various advanced formulation strategies have been developed. These approaches aim to increase the drug's solubility, enhance its partitioning into the stratum corneum, or transiently and reversibly disrupt the skin's barrier structure. These strategies are directly applicable to this compound for use in experimental models.

Lipid-Based Nanocarriers:

Liposomes: Vesicular systems composed of phospholipid bilayers that can encapsulate hydrophilic or lipophilic drugs. Liposomal formulations of ketoprofen have been shown to sustain drug release and improve therapeutic efficiency sdiarticle3.comnih.gov.

Ethosomes and Transethosomes: These are lipid vesicles characterized by a high concentration of ethanol (B145695) in their structure. The ethanol acts as a permeation enhancer, fluidizing both the vesicle bilayer and the stratum corneum lipids, leading to improved drug penetration nih.govjddtonline.info.

Nanostructured Lipid Carriers (NLCs): These carriers are composed of a blend of solid and liquid lipids, creating an imperfect crystal structure that allows for higher drug loading and reduced drug expulsion during storage. NLCs can enhance the absorption of ketoprofen .

Polymeric Nanoparticles: Chitosan, a biocompatible and biodegradable polymer, has been used to formulate nanoparticles for ketoprofen. These nanoparticles can adhere to the skin surface and provide a sustained release of the drug, enhancing its permeation humanjournals.com.

Microemulsions and Nanogels: Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactant. When formulated into a gel (nanogel), they combine the high solubilization capacity of the emulsion with a favorable viscosity for topical application. Ketoprofen nanogels have demonstrated significantly increased transdermal flux compared to conventional formulations isciii.es.

Chemical Permeation Enhancers: Certain chemicals can be added to formulations to enhance drug penetration. These include fatty acids (e.g., oleic acid), terpenes (e.g., menthol), and solvents (e.g., propylene (B89431) glycol). For instance, adding menthol (B31143) or capsaicin (B1668287) tincture to a transdermal vehicle significantly increased ketoprofen permeation ex vivo frontiersin.orgmdpi.com.

The following table summarizes various formulation strategies investigated for non-deuterated ketoprofen that would be relevant for research involving this compound.

| Formulation Strategy | Key Components | Observed Effect on Delivery | Reference |

|---|---|---|---|

| Nanoparticulate Gel | Chitosan, Carbopol 934 | Sustained release over 24 hours with enhanced permeation. | humanjournals.com |

| Liposomal Hydrogel | Soya Lecithin, Cholesterol, Carbopol | Sustained delivery and better stability compared to non-liposomal gel. | sdiarticle3.com |

| Ethosomes | Soya Phosphatidylcholine, Ethanol | Improved transdermal flux and deeper skin penetration compared to hydroalcoholic solution. | nih.gov |

| Transethosomes | Phospholipid, Ethanol, Edge Activator | Provided controlled and sustained release (99.12% in 10 hours) for topical application. | jddtonline.info |

| Hybrid Nanocarriers | Functionalized Carbon Nanotubes, Ethosomes | Sustained release with a high cumulative permeation amount (602.35 ± 41.06 µg/cm²). | bohrium.com |

| Self-Emulsifying Systems | Lipids, Surfactants | Improved solubility and permeability, enhancing absorption by up to 2.4 times. |

Future Research Directions and Translational Perspectives Non Clinical Human

Development of Novel Deuterated Ketoprofen (B1673614) Derivatives for Specific Research Probes

The development of novel deuterated ketoprofen derivatives, including (R)-4-Methyl Ketoprofen-d3, is pivotal for their use as specific research probes. musechem.com These probes can be instrumental in elucidating the intricate mechanisms of ketoprofen's action, metabolism, and stereochemical behavior.

Future research should focus on synthesizing a panel of deuterated ketoprofen analogs with deuterium (B1214612) substitution at various metabolically labile positions. This would allow for a systematic investigation of how deuteration at specific sites influences the compound's metabolic fate and potential for chiral inversion. For instance, selective deuteration of the methyl group, as in this compound, can provide insights into the role of this moiety in the metabolic pathways of ketoprofen.

These deuterated probes can be employed in a variety of in vitro and ex vivo non-clinical human studies. For example, they can be used in human liver microsome assays to study the kinetics of metabolism and identify the specific cytochrome P450 (CYP) enzymes involved in the biotransformation of ketoprofen. By comparing the metabolic profiles of deuterated and non-deuterated enantiomers, researchers can gain a deeper understanding of the kinetic isotope effect and its implications for drug metabolism. nih.gov

| Deuterated Ketoprofen Derivative | Potential Research Application | Rationale |

| This compound | Investigating stereospecific metabolism and chiral inversion | Deuteration of the methyl group on the inactive R-enantiomer allows for tracking its metabolic fate without interference from the active S-enantiomer. |

| (S)-Ketoprofen-d3 (various positions) | Studying the metabolism of the active enantiomer | Deuteration at different positions can help identify key metabolic hotspots and the impact of the kinetic isotope effect on the pharmacologically active form. |

| Ketoprofen-d7 (aromatic ring) | Assessing the role of aromatic hydroxylation | Deuteration of the aromatic rings can slow down this metabolic pathway, allowing for a better understanding of its contribution to the overall metabolism. |

Application of Advanced Spectroscopic and Imaging Techniques in Preclinical Research

The unique properties of deuterated compounds like this compound necessitate the use of advanced spectroscopic and imaging techniques for their detailed characterization and tracking in preclinical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. tcichemicals.comresearchgate.net Specialized NMR techniques, such as deuterium NMR (²H-NMR), can be employed to directly observe the deuterium nuclei, providing valuable information about the site and extent of deuteration. youtube.com Furthermore, advanced NMR methods can be used to study the interaction of this compound with biological macromolecules, such as plasma proteins, to understand how deuteration might influence binding affinity and kinetics. studymind.co.uk

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for the quantitative analysis of deuterated compounds and their metabolites in biological matrices. nih.govnih.gov The mass difference between the deuterated and non-deuterated isotopologues allows for their simultaneous detection and quantification, which is particularly useful in studies of stereoselective metabolism. nih.gov

Deuterium Metabolic Imaging (DMI): DMI is an emerging non-invasive imaging technique that holds significant promise for preclinical research. nih.govresearchgate.netmdpi.com By administering a deuterated substrate, such as this compound, it is possible to track its distribution and metabolic fate in real-time within tissues and organs. nih.govbohrium.com This technique could provide unprecedented insights into the tissue-specific metabolism of ketoprofen and how it might be altered in different physiological or pathological states.

| Technique | Application for this compound | Anticipated Insights |

| Deuterium NMR (²H-NMR) | Structural verification and purity assessment. | Confirmation of the position and level of deuterium incorporation. |

| High-Resolution Mass Spectrometry | Quantification of the parent drug and its metabolites. | Understanding the metabolic pathways and the extent of chiral inversion. |

| Deuterium Metabolic Imaging (DMI) | In vivo tracking of the compound's distribution and metabolism. | Visualization of tissue-specific uptake and biotransformation. |

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

The integration of computational chemistry with experimental studies offers a powerful synergistic approach to understanding the behavior of this compound and designing future experiments. mdpi.com

Molecular Docking: Molecular docking simulations can be used to predict the binding orientation and affinity of both the R- and S-enantiomers of ketoprofen, as well as their deuterated analogs, to the active sites of cyclooxygenase (COX) enzymes. These in silico studies can help to rationalize the observed stereoselectivity of COX inhibition and predict how modifications to the ketoprofen structure might impact its activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between ketoprofen enantiomers and their target enzymes. These simulations can reveal subtle differences in the binding modes and conformational changes induced by the different stereoisomers, offering a deeper understanding of the molecular basis of their differential activity.

By combining the predictions from these computational models with experimental data from in vitro enzyme assays and spectroscopic studies, researchers can build more accurate predictive models of ketoprofen's behavior. nih.gov This integrated approach can guide the design of new deuterated derivatives with optimized properties and help to prioritize compounds for further preclinical development.

Expanding the Scope of Isotopic Labeling in Stereoselective Mechanistic Research

The use of isotopically labeled compounds, such as this compound, is fundamental to expanding our understanding of the stereoselective mechanisms that govern the pharmacology and toxicology of chiral drugs. musechem.comresearchgate.net

Furthermore, stable isotope labeling can be employed in targeted chiral metabolomics studies to investigate the broader impact of ketoprofen on cellular metabolism. mdpi.com By treating human cell cultures with deuterated and non-deuterated enantiomers, researchers can use mass spectrometry-based techniques to identify stereoselective changes in metabolic pathways. This could reveal novel mechanisms of action or off-target effects of ketoprofen that are dependent on its stereochemistry.

The insights gained from these stereoselective mechanistic studies will be invaluable for the development of safer and more effective NSAIDs. By understanding the precise molecular mechanisms that differentiate the effects of the R- and S-enantiomers, it may be possible to design new drugs that maximize therapeutic benefit while minimizing adverse effects. mdpi.comnih.gov

Q & A

What are the established synthetic routes for (R)-4-Methyl Ketoprofen-d3, and how do reaction conditions influence enantiomeric purity?

Basic Research Focus

Synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (R)-enantiomer. Key steps include deuterium incorporation via hydrogen-deuterium exchange or deuterated reagents. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically impact enantiomeric purity. For example, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is used to assess purity, while NMR spectroscopy (e.g., H NMR) confirms deuterium incorporation .

How does deuterium substitution in this compound affect its metabolic stability compared to the non-deuterated analog?

Advanced Research Focus

Deuterium’s kinetic isotope effect (KIE) slows metabolism by stabilizing C-D bonds against enzymatic cleavage. Studies compare in vitro hepatic microsomal assays (using LC-MS/MS) to track deuterated vs. non-deuterated metabolite profiles. For instance, deuterium at the α-methyl position reduces CYP450-mediated oxidation, extending half-life. Methodologically, isotopic tracing in pharmacokinetic models (rodent or human hepatocytes) quantifies stability differences .

Which analytical techniques are recommended for quantifying this compound in complex biological matrices?

Basic Research Focus

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions is the gold standard. Method validation follows ICH guidelines, including specificity (resolution from endogenous compounds), sensitivity (LLOQ ≤ 1 ng/mL), and accuracy (spiked recovery 85–115%). Chromatographic conditions (e.g., C18 columns, pH 3.5 phosphate buffer/acetonitrile gradients) optimize separation .

What strategies resolve contradictions in reported binding affinities of this compound across different in vitro assays?

Advanced Research Focus

Contradictions arise from assay variables (e.g., protein source species, buffer composition, or temperature). Normalization to a common reference standard (e.g., USP Ketoprofen RS) and meta-analysis using standardized protocols (e.g., SPR vs. fluorescence polarization) improve cross-study comparability. Statistical tools (e.g., Bland-Altman plots) identify systematic biases .

What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

Basic Research Focus

Reproducibility hinges on:

- Catalyst selection : Chiral ligands (e.g., BINAP) for asymmetric hydrogenation.

- Deuterium source : High-purity DO or deuterated acetic acid.

- Reaction monitoring : In situ FTIR or H NMR to track intermediates.

Documentation of batch records (e.g., solvent purity, humidity control) is essential for traceability .

How can isotopic labeling in this compound be leveraged to study its tissue distribution in pharmacokinetic studies?

Advanced Research Focus

Deuterium enables mass spectrometry imaging (MSI) to map spatial distribution in tissues. Isotopic dilution assays quantify parent drug and metabolites without interference from endogenous compounds. For longitudinal studies, stable isotope-labeled internal standards correct for matrix effects .

What chromatographic methods are validated for separating this compound from its diastereomers?

Basic Research Focus

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation. Mobile phase optimization (e.g., 0.1% formic acid in acetonitrile/water) enhances resolution. System suitability criteria (e.g., USP tailing factor < 2.0) ensure robustness .

What computational models predict the stereochemical outcomes of this compound synthesis?

Advanced Research Focus

Density functional theory (DFT) models simulate transition states to predict enantioselectivity. Molecular docking (e.g., AutoDock Vina) evaluates catalyst-substrate interactions. Machine learning algorithms (e.g., neural networks) trained on historical reaction data optimize conditions for maximal (R)-enantiomer yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.